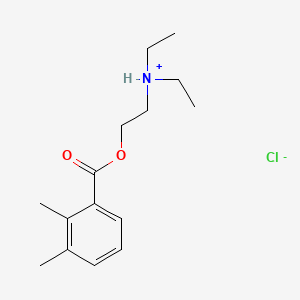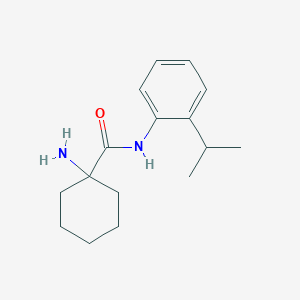
Tetra-n-butylphosphonium laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-n-butylphosphonium laurate is a chemical compound with the molecular formula C28H59O2P. It is an ionic liquid composed of a tetra-n-butylphosphonium cation and a laurate anion. This compound is known for its unique properties, including its ability to dissolve various organic and inorganic substances, making it useful in a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetra-n-butylphosphonium laurate can be synthesized through the reaction of tetra-n-butylphosphonium hydroxide with lauric acid. The reaction typically occurs in an aqueous medium at ambient temperature. The process involves the neutralization of the hydroxide ion by the carboxylic acid group of lauric acid, resulting in the formation of the laurate anion and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-n-butylphosphonium laurate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the laurate anion.
Oxidation and Reduction: While the compound itself is relatively stable, it can act as a medium for oxidation and reduction reactions involving other substances.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the laurate anion can be replaced by other anions, resulting in the formation of new ionic liquids .
Wissenschaftliche Forschungsanwendungen
Tetra-n-butylphosphonium laurate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which tetra-n-butylphosphonium laurate exerts its effects is primarily through its ability to act as a solvent and catalyst. The tetra-n-butylphosphonium cation interacts with various molecular targets, facilitating the dissolution and reaction of different substances. The laurate anion can also participate in chemical reactions, further enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra-n-butylphosphonium bromide: Similar in structure but contains a bromide anion instead of a laurate anion.
Tetra-n-butylphosphonium chloride: Contains a chloride anion and is used in similar applications as tetra-n-butylphosphonium laurate.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid anion (laurate) with a tetra-n-butylphosphonium cation. This combination imparts unique solubility and catalytic properties, making it particularly useful in applications requiring the dissolution of both hydrophilic and hydrophobic substances .
Eigenschaften
Molekularformel |
C28H59O2P |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
dodecanoate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C12H24O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-16H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
InChI-Schlüssel |
CBLQGONGXCLTDI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)









